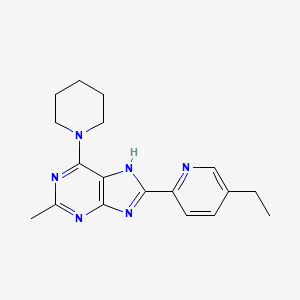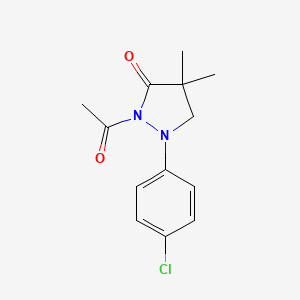
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is a synthetic organic compound that belongs to the class of pyrazolidinones This compound is characterized by the presence of an acetyl group, a chlorophenyl group, and a dimethylpyrazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one typically involves the condensation of 4-chlorobenzaldehyde with 4,4-dimethyl-3-pyrazolidinone in the presence of an acetylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a suitable base such as pyridine or triethylamine. The reaction is usually conducted at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetyl-1-(4-aminophenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-methylphenyl)-4,4-dimethylpyrazolidin-3-one
- 2-Acetyl-1-(4-nitrophenyl)-4,4-dimethylpyrazolidin-3-one
Uniqueness
2-Acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
192059-35-1 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
2-acetyl-1-(4-chlorophenyl)-4,4-dimethylpyrazolidin-3-one |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(17)16-12(18)13(2,3)8-15(16)11-6-4-10(14)5-7-11/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
WJYPTIOXBRKCBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(=O)C(CN1C2=CC=C(C=C2)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[((1E)-2-(2-furyl)-1-azaprop-1-enyl)amino]aminomethane-1-thione](/img/structure/B12913528.png)
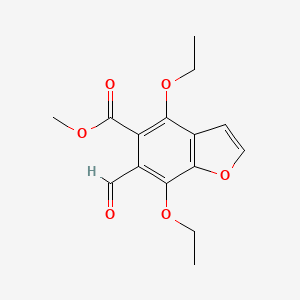
![(3R)-1-[2-(hydroxymethyl)-4-nitrophenyl]pyrrolidin-3-ol](/img/structure/B12913540.png)
![ethyl 9-methoxy-2,3,4,6,7,11-hexahydro-1H-benzo[a]quinolizine-3-carboxylate](/img/structure/B12913553.png)
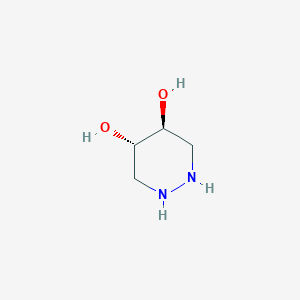
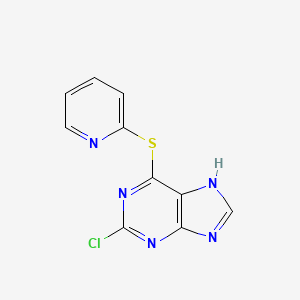
![Imidazo[1,2-A]thieno[3,2-E]pyrazin-5(4H)-one](/img/structure/B12913579.png)

![5-({[(3-Chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12913596.png)
![3-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)dihydrofuran-2(3H)-one](/img/structure/B12913604.png)
![(2R,3S,4S,5R)-2-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12913611.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12913616.png)

